molecular formula C11H12N2O2 B1306339 3-(1-Methyl-1H-benzoimidazol-2-yl)-propionic acid CAS No. 24786-75-2

3-(1-Methyl-1H-benzoimidazol-2-yl)-propionic acid

Cat. No.: B1306339
CAS No.: 24786-75-2
M. Wt: 204.22 g/mol
InChI Key: WIKFGRIKIICZOF-UHFFFAOYSA-N
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Description

3-(1-Methyl-1H-benzoimidazol-2-yl)-propionic acid is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that have significant biological and pharmacological activities. The structure of this compound consists of a benzimidazole ring substituted with a methyl group at the nitrogen atom and a propionic acid moiety at the second position of the benzimidazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methyl-1H-benzoimidazol-2-yl)-propionic acid typically involves the condensation of o-phenylenediamine with an appropriate carboxylic acid derivative. One common method is the reaction of o-phenylenediamine with methyl acrylate, followed by cyclization and subsequent methylation of the nitrogen atom. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like hydrochloric acid or sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(1-Methyl-1H-benzoimidazol-2-yl)-propionic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: The benzimidazole ring can undergo substitution reactions, where different substituents replace the hydrogen atoms on the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens (chlorine, bromine) or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with hydroxyl or carbonyl groups, while reduction can produce fully hydrogenated benzimidazole compounds.

Scientific Research Applications

3-(1-Methyl-1H-benzoimidazol-2-yl)-propionic acid has various scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex benzimidazole derivatives.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in developing new pharmaceuticals, particularly for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 3-(1-Methyl-1H-benzoimidazol-2-yl)-propionic acid involves its interaction with specific molecular targets and pathways. The benzimidazole ring structure allows the compound to bind to various enzymes and receptors, inhibiting their activity. This can lead to the disruption of essential biological processes in microorganisms, making it effective as an antimicrobial agent. Additionally, the compound’s ability to interfere with cell signaling pathways contributes to its potential anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-Benzimidazol-1-yl)-methylbenzoic acid: Another benzimidazole derivative with similar biological activities.

    3-(1-Methyl-1H-benzoimidazol-2-yl)-acrylic acid: A structurally related compound with different functional groups.

Uniqueness

3-(1-Methyl-1H-benzoimidazol-2-yl)-propionic acid is unique due to its specific substitution pattern and the presence of the propionic acid moiety. This structural feature contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(1-methylbenzimidazol-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-13-9-5-3-2-4-8(9)12-10(13)6-7-11(14)15/h2-5H,6-7H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIKFGRIKIICZOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00389963
Record name 3-(1-Methyl-1H-benzoimidazol-2-yl)-propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00389963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24786-75-2
Record name 3-(1-Methyl-1H-benzoimidazol-2-yl)-propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00389963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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